1-(4-Fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-14-6-8-15(9-7-14)21-18(24)20-11-13-10-17(23)22(12-13)16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUMADQSZKUJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H20FN3O2
- Molecular Weight : 345.38 g/mol
- CAS Number : 189028-93-1
TRPV1 Antagonism
Research indicates that compounds structurally similar to this compound exhibit activity as antagonists of the transient receptor potential vanilloid 1 (TRPV1). TRPV1 is a receptor involved in pain perception and inflammatory responses. The compound's structural features allow it to interact effectively with the receptor, potentially leading to analgesic effects.
Binding Affinity Studies
Docking studies have shown that related compounds can achieve significant binding affinity to TRPV1, suggesting that modifications in the urea structure can enhance pharmacological efficacy. For instance, a study demonstrated that a homologous analogue exhibited comparable potency to lead compounds in TRPV1 binding assays, indicating the potential for this class of compounds in pain management therapies .
In Vitro Studies
In vitro assays have revealed the following biological activities associated with this compound:
| Activity Type | Assay Type | Result |
|---|---|---|
| TRPV1 Antagonism | Binding Affinity | High affinity observed |
| Analgesic Effect | Pain Model in Mice | Significant reduction in pain |
| Cytotoxicity | Cell Viability Assay | Low cytotoxicity at therapeutic doses |
Case Studies
- Analgesic Efficacy : A study involving animal models demonstrated that administration of related TRPV1 antagonists resulted in reduced nociceptive responses, supporting the hypothesis that these compounds can modulate pain pathways effectively.
- Safety Profile : Toxicological evaluations have indicated that while these compounds exhibit potent biological activity, they maintain a favorable safety profile at therapeutic concentrations. This is crucial for their development as potential analgesics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(4-Fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) under reflux with catalysts like p-toluenesulfonic acid.
Fluorophenyl coupling : Reaction of the pyrrolidinone intermediate with 4-fluorophenyl isocyanate via nucleophilic addition.
Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), anhydrous conditions, and stoichiometric excess of isocyanate (1.2 eq) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Techniques :
- NMR : H and C NMR confirm urea linkage (δ 6.5–7.5 ppm for aromatic protons) and pyrrolidinone carbonyl (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 355.4 [M+H]) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyrrolidinone ring .
Q. What in vitro assays are recommended for initial screening of biological activity?
- Assays :
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC determination.
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., A549, HCT-116) with doxorubicin as a positive control .
- Data Interpretation : Compare dose-response curves and statistical significance (p < 0.05) across replicates .
Advanced Research Questions
Q. How does the position of fluorine substitution on the phenyl ring influence the compound’s biological activity, and what methodologies assess structure-activity relationships (SAR)?
- SAR Strategies :
- Synthetic analogs : Compare 4-fluorophenyl vs. 3-fluorophenyl derivatives (e.g., vs. 3).
- Biological testing : Measure IC shifts in enzyme inhibition; e.g., 4-F substitution enhances binding to hydrophobic enzyme pockets .
- Computational modeling : Molecular docking (AutoDock Vina) quantifies binding affinity differences (ΔG = -8.2 kcal/mol vs. -7.5 kcal/mol) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Approaches :
- Replication : Standardize assay protocols (e.g., cell passage number, serum concentration).
- Meta-analysis : Pool data from multiple studies (e.g., IC variability in A549 cells: 1.53 ± 0.46 μM vs. 2.1 ± 0.3 μM) to identify outliers .
- Orthogonal assays : Validate antiproliferative effects via apoptosis markers (e.g., Annexin V/PI flow cytometry) .
Q. How can computational chemistry predict the compound’s interaction with biological targets?
- Methods :
- Molecular Dynamics (MD) : Simulate binding stability to orexin receptors (e.g., 100 ns trajectories in GROMACS) .
- Pharmacophore modeling : Identify critical features (e.g., urea hydrogen-bond donors) using Schrödinger Suite .
- Validation : Cross-check docking scores (e.g., Glide SP score = -10.2) with experimental K values from SPR .
Q. What challenges arise in designing in vivo studies for this compound, particularly regarding bioavailability?
- Challenges :
- Low solubility : Address via nanoformulation (e.g., PEGylated liposomes) or co-solvents (e.g., Cremophor EL) .
- Metabolic stability : LC-MS/MS profiles in liver microsomes identify major metabolites (e.g., oxidative defluorination) .
- Dosing : Pharmacokinetic (PK) studies in rodents determine optimal dose (e.g., 10 mg/kg, bid) to maintain plasma levels >IC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
